molecular formula C17H32O4 B12552378 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol CAS No. 180306-25-6

4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol

Cat. No.: B12552378
CAS No.: 180306-25-6
M. Wt: 300.4 g/mol
InChI Key: GXRMDDNBQCRZMX-UHFFFAOYSA-N
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Description

4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexanol core linked to a hexyl chain and an oxan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol typically involves multiple steps. One common method starts with the preparation of the oxan-2-yl group, which is then linked to a hexyl chain. This intermediate is subsequently reacted with cyclohexanol under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol core can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The oxan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxylic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxan-2-yl group and the cyclohexanol core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)benzoic acid
  • 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)phenyl ester
  • 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexanone

Uniqueness

4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexanol core with an oxan-2-yl group and a hexyl chain makes it a versatile compound with diverse applications.

Properties

CAS No.

180306-25-6

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

4-[6-(oxan-2-yloxy)hexoxy]cyclohexan-1-ol

InChI

InChI=1S/C17H32O4/c18-15-8-10-16(11-9-15)19-12-4-1-2-5-13-20-17-7-3-6-14-21-17/h15-18H,1-14H2

InChI Key

GXRMDDNBQCRZMX-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCOC2CCC(CC2)O

Origin of Product

United States

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